

The Anionic Heart of the Experiment: A Technical Guide to Neodol 25-3S

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Compound of Interest

Compound Name: Neodol 25-3S

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core anionic nature of **Neodol 25-3S**, a versatile alcohol ethoxy sulfate surfactant, and its practical application in experimental settings. By understanding its fundamental properties and behavior, researchers can effectively harness its capabilities in various scientific disciplines, from drug development to environmental science.

Unveiling the Anionic Nature of Neodol 25-3S

Neodol 25-3S is an anionic surfactant synthesized through the sulfation of Neodol 25-3, a C12-C15 alcohol ethoxylate with an average of three moles of ethylene oxide. The addition of a sulfate group ($-\text{OSO}_3^-$) to the terminal end of the ethoxylate chain imparts a negative charge, defining its anionic character. This fundamental property governs its behavior in aqueous solutions and its interaction with other molecules and surfaces.

The anionic nature of **Neodol 25-3S** is responsible for its excellent detergency, emulsifying, and foaming properties. The negatively charged head group provides strong electrostatic interactions, enabling it to effectively disperse non-polar substances like oils and greases in water. This makes it a valuable component in a wide range of applications, including as a detergent, an emulsifier in polymerization processes, and a key ingredient in formulations for enhanced oil recovery.

Quantitative Data Summary

The following tables summarize key quantitative data for **Neodol 25-3S** and its non-ionic precursor, Neodol 25-3. This information is crucial for designing and interpreting experiments.

Property	Value	Reference Method/Source
Chemical Name	Sodium C12-15 Alkyl Ethoxy Sulfate	-
Average Moles of Ethylene Oxide	3	-
Critical Micelle Concentration (CMC)	~0.8 mM	Approximated from Sodium Lauryl Ether Sulfate (2 EO) data[1]
Anionic Activity	High	-

Table 1: Properties of **Neodol 25-3S**

Property	Value	Reference Method
Hydroxyl Number	166 - 172 mg KOH/g	SMS 1848
Molecular Mass	326 - 338 g/mol	SMS 1848
Density @ 40°C	0.908 kg/l	ASTM D4052
Cloud Point	33 ml H ₂ O	SMS 1664
Water Content	< 0.1 %m/m	ASTM E1064
Acid Number	0.05 - 0.20 mg KOH/g	SMS 2912

Table 2: Typical Properties of Neodol 25-3 (Precursor to **Neodol 25-3S**)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Neodol 25-3S**, adapted from established protocols for anionic surfactants.

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which **Neodol 25-3S** molecules begin to form micelles in an aqueous solution.

Methodology: Surface Tension Method^[3]

- Preparation of Stock Solution: Prepare a concentrated stock solution of **Neodol 25-3S** in deionized water (e.g., 10 mM).
- Serial Dilutions: Create a series of dilutions from the stock solution with concentrations spanning the expected CMC (e.g., from 0.01 mM to 5 mM).
- Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.
- Data Analysis: Plot the surface tension as a function of the logarithm of the **Neodol 25-3S** concentration. The point at which the slope of the curve changes sharply indicates the CMC.

Enhanced Oil Recovery (Surfactant Flooding)

Objective: To evaluate the efficacy of **Neodol 25-3S** in mobilizing residual oil from a porous medium.

Methodology:

- Core Saturation: Saturate a porous core sample (e.g., sandstone) with brine, followed by crude oil to establish residual oil saturation.
- Surfactant Solution Preparation: Prepare a solution of **Neodol 25-3S** in brine at a predetermined concentration (e.g., 0.5% w/v).
- Surfactant Injection: Inject the **Neodol 25-3S** solution into the core at a constant flow rate.
- Effluent Analysis: Collect the effluent from the core and analyze the oil and water content to determine the amount of mobilized oil.

- Data Analysis: Calculate the oil recovery factor as a percentage of the initial residual oil in place.

Protein Denaturation Assay

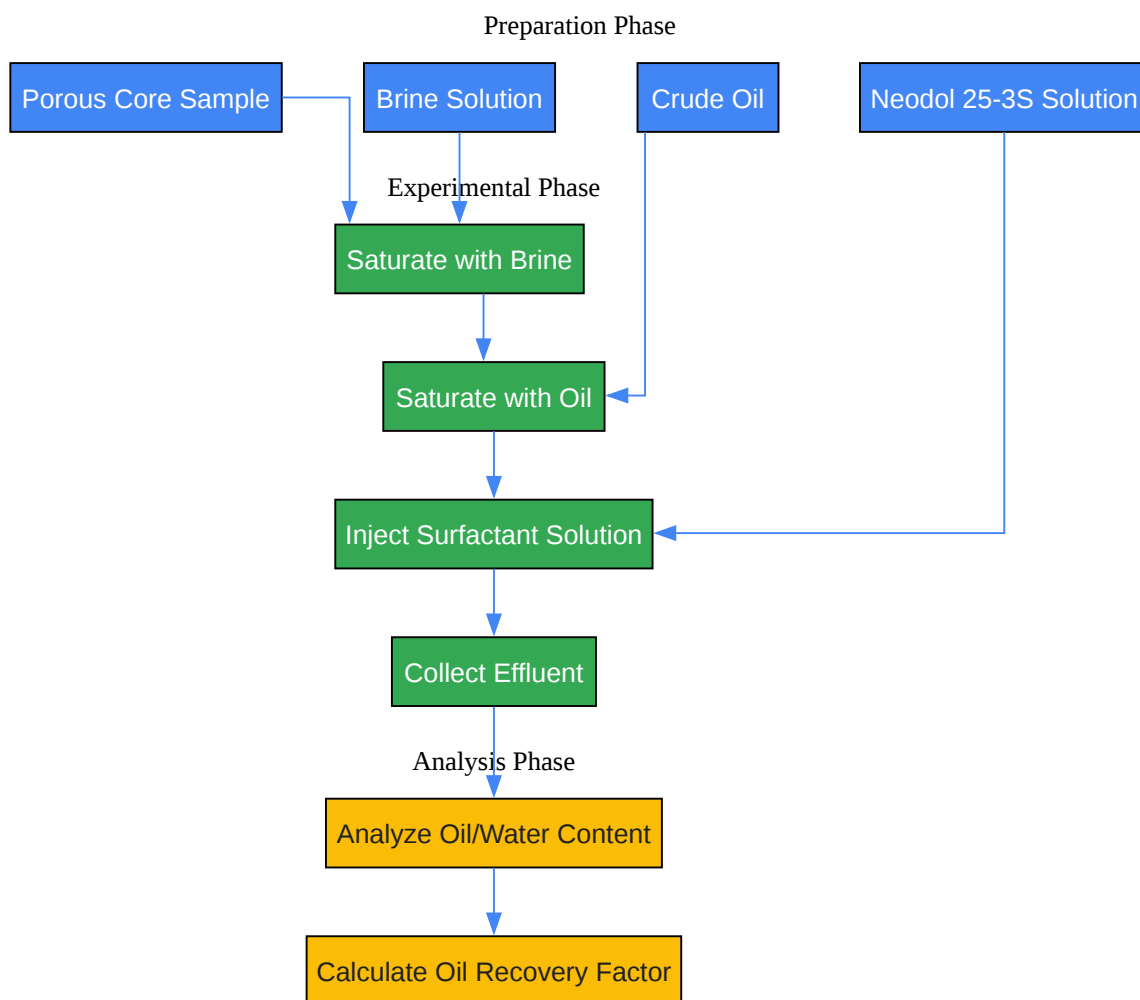
Objective: To investigate the effect of **Neodol 25-3S** on the structural integrity of a model protein.

Methodology: Spectroscopic Analysis

- Protein Solution Preparation: Prepare a solution of a model protein (e.g., bovine serum albumin, BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
- Incubation with Surfactant: Add varying concentrations of **Neodol 25-3S** to the protein solution and incubate for a specific period at a controlled temperature.
- Spectroscopic Measurements:
 - Circular Dichroism (CD) Spectroscopy: Measure the far-UV CD spectrum (200-250 nm) to monitor changes in the protein's secondary structure.
 - Fluorescence Spectroscopy: Measure the intrinsic tryptophan fluorescence emission spectrum to probe changes in the protein's tertiary structure.
- Data Analysis: Analyze the spectral changes as a function of **Neodol 25-3S** concentration to determine the denaturing effect of the surfactant.

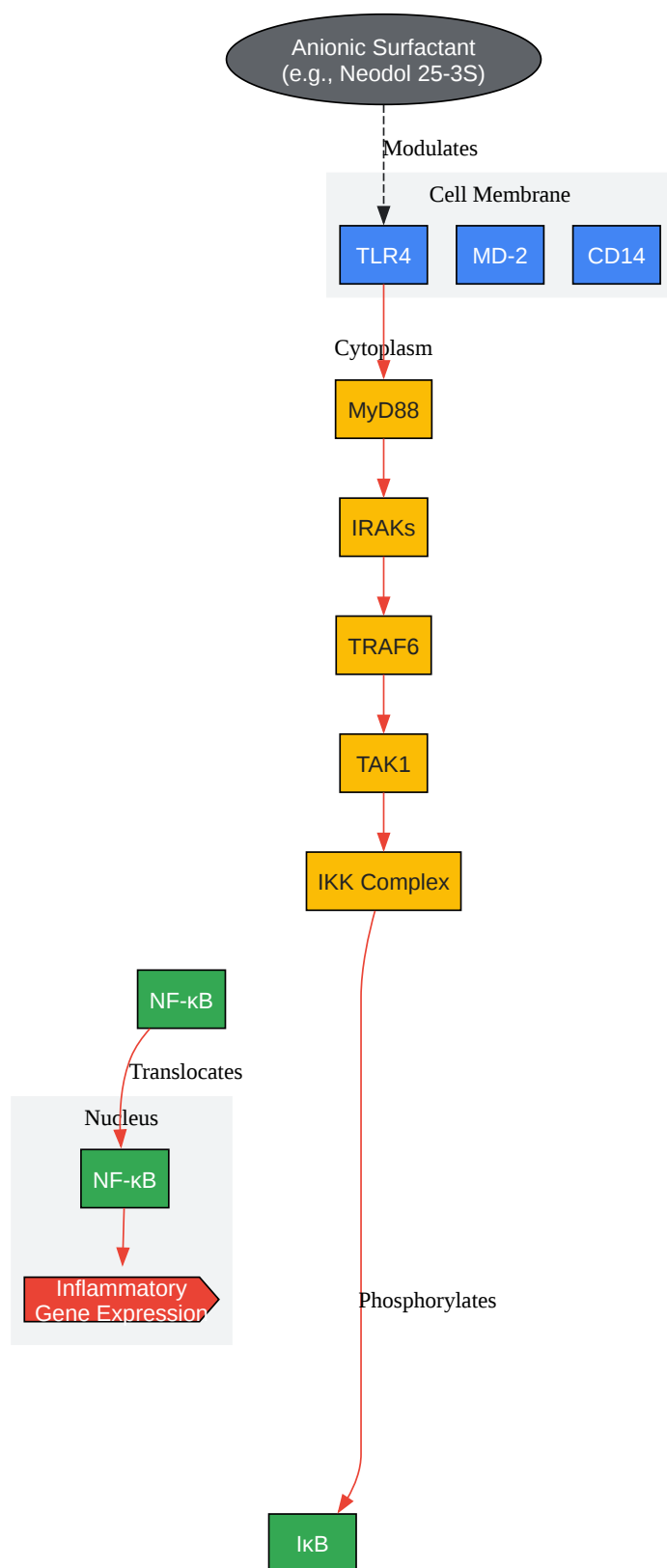
Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes involving anionic surfactants like **Neodol 25-3S**.



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Caption: Workflow for Enhanced Oil Recovery using **Neodol 25-3S**.



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Caption: Potential Modulation of the TLR4/NF- κ B Signaling Pathway by Anionic Surfactants.[4]
[5][6][7]

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